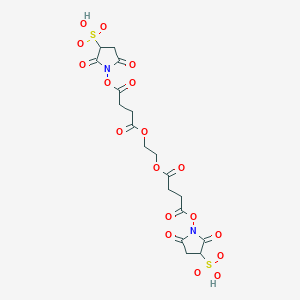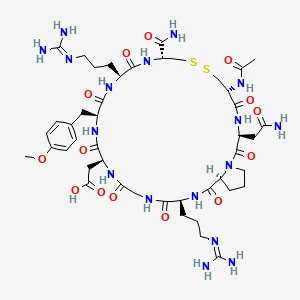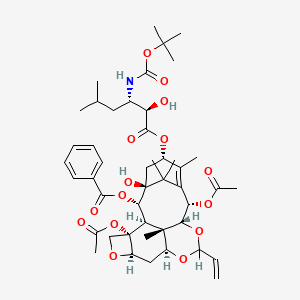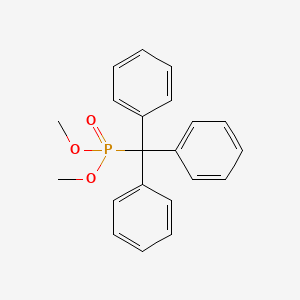
Sulfo-EGS Crosslinker
Übersicht
Beschreibung
Sulfo-EGS Crosslinker, also known as Ethylene glycol bis (sulfosuccinimidylsuccinate), is a water-soluble homobifunctional crosslinker . It is not permeable to cell membranes and can be used to label cell surface proteins .
Synthesis Analysis
Sulfo-EGS contains amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm . The spacer arm can be cleaved by treatment with hydroxylamine at pH 8.5 . The Sulfo-EGS protein crosslinker possesses amino reactive Sulfo-NHS esters on both ends of the molecule .Molecular Structure Analysis
The molecular weight of Sulfo-EGS Crosslinker is 616.470 . The reactive groups are spatially separated by the crosslinker molecule structure, which allows the crosslinking of amino acids that are varying distances apart .Chemical Reactions Analysis
Sulfo-EGS Crosslinker contains reactive groups: sulfo-NHS ester (both ends) that are reactive towards amino groups (primary amines) . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .Physical And Chemical Properties Analysis
Sulfo-EGS Crosslinker is water-soluble . It is membrane-impermeable, allowing for cell surface labeling . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .Wissenschaftliche Forschungsanwendungen
Enhancing Structural Analysis in Mass Spectrometry
Chemical cross-linking combined with mass spectrometry (CXMS) is a powerful tool for studying protein structures and interactions. Sulfo-EGS, along with other cross-linkers, has been shown to provide valuable structural information not obtainable through common cross-linkers like BS(3) and DSS. Its hydrophilic spacer arm likely contributes to generating a significant number of unique cross-links, improving the accuracy of structural analysis in complex protein systems (Ding et al., 2016).
Role in Protein-Protein Interaction Studies
Sulfo-EGS is employed in the study of protein-protein interactions. Its reactivity with lysine residues in proteins has been used to investigate conformational changes in proteins like Escherichia coli FepA. Cross-linking experiments with Sulfo-EGS have provided insights into the dynamic structural alterations that proteins undergo during biological processes (Scott et al., 2002).
Improving Protein Cross-Linking Techniques
Sulfo-EGS is part of a broader strategy to enhance protein cross-linking techniques. It is involved in methods that aim to rapidly determine optimal conditions for cross-linking, which is crucial in the study of protein complexes and their interactions. The development of such methods aids in the more efficient and accurate analysis of protein structures (Nadeau & Carlson, 2007).
Application in Fuel Cell Technologies
In the field of material science, Sulfo-EGS plays a role in the development of sulfonated aromatic polymers (SAPs) for fuel cells. Crosslinking strategies, including those involving Sulfo-EGS, are critical in addressing challenges like swelling in water and improving mechanical strength and dimensional stability of SAPs, which are key for their application in fuel cell membranes (Hou et al., 2012).
Enhancing Collagen Scaffold Performance
Sulfo-EGS has been used in regenerative medicine, particularly in improving the performance of collagen scaffolds. Crosslinking collagen scaffolds with Sulfo-EGS enhances their resistance to enzymatic digestion, promotes cellularization and vascularization, and maintains biocompatibility. This application underscores the potential of Sulfo-EGS in tissue regeneration (Li et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAYDGRSWSLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-EGS Crosslinker | |
CAS RN |
167410-92-6 | |
| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)





![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)



